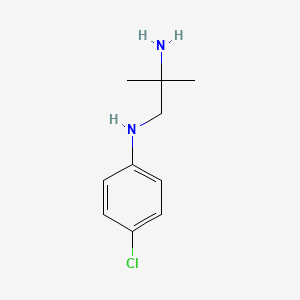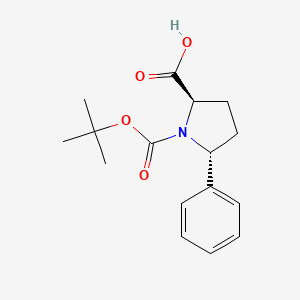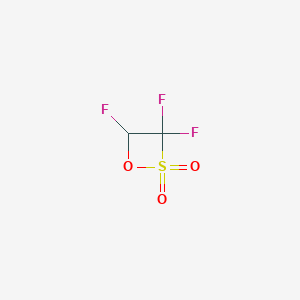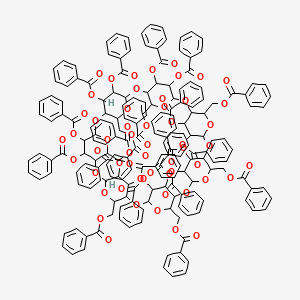
beta-Cyclodextrin Perbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Cyclodextrin Perbenzoate is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-Cyclodextrin Perbenzoate can be synthesized through the perbenzoylation of beta-cyclodextrin. The process typically involves the reaction of beta-cyclodextrin with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Cyclodextrin Perbenzoate undergoes various chemical reactions, including:
Oxidation: The perbenzoate groups can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the perbenzoate groups back to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can regenerate the parent beta-cyclodextrin.
Applications De Recherche Scientifique
Beta-Cyclodextrin Perbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and polymerizations.
Biology: It can form inclusion complexes with biomolecules, enhancing their solubility and stability for use in biochemical assays.
Medicine: It is explored as a drug delivery vehicle, improving the bioavailability and controlled release of therapeutic agents.
Industry: It is used in the formulation of cosmetics and personal care products to enhance the stability and efficacy of active ingredients.
Mécanisme D'action
The mechanism of action of beta-Cyclodextrin Perbenzoate involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin moiety encapsulates the guest molecule, while the perbenzoate groups enhance the solubility and stability of the complex. This inclusion complexation can protect the guest molecule from degradation, enhance its solubility, and facilitate its controlled release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Cyclodextrin Perbenzoate: Composed of six glucose units, it has a smaller cavity size compared to beta-Cyclodextrin Perbenzoate.
Gamma-Cyclodextrin Perbenzoate: Composed of eight glucose units, it has a larger cavity size compared to this compound.
Hydroxypropyl Beta-Cyclodextrin: A derivative with hydroxypropyl groups, it has enhanced solubility compared to this compound.
Uniqueness
This compound is unique due to its balanced cavity size, which allows it to form stable inclusion complexes with a wide range of guest molecules. Its perbenzoate groups further enhance the solubility and stability of these complexes, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C189H154O56 |
|---|---|
Poids moléculaire |
3321 g/mol |
Nom IUPAC |
[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate |
InChI |
InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2 |
Clé InChI |
OPGCGZFLDYWLNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


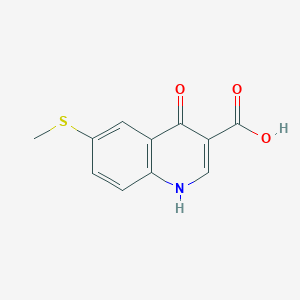
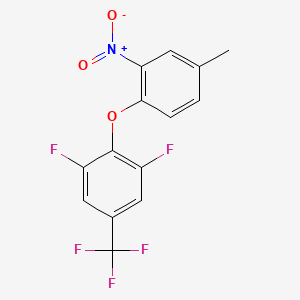
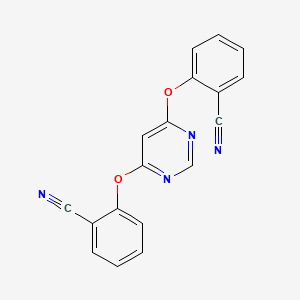
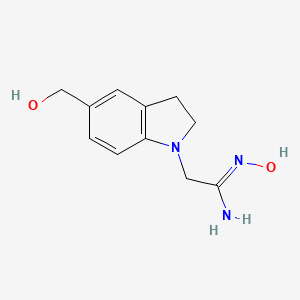
![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
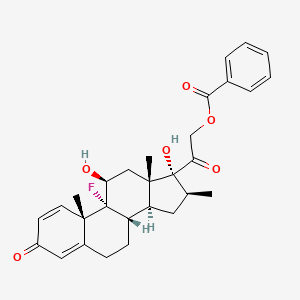
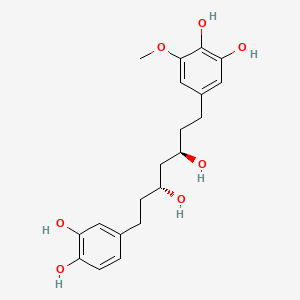
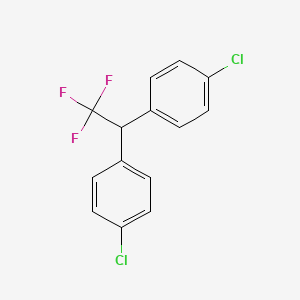
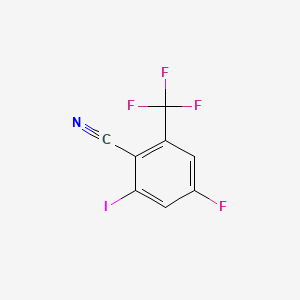
![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
